Dhurrin
Overview
Description
Dhurrin is a cyanogenic glycoside predominantly found in plants such as Sorghum bicolor. It was first identified in 1906 as the cause of cattle poisoning due to hydrogen cyanide release . This compound is synthesized from the amino acid tyrosine and serves as a defense mechanism against herbivores by releasing toxic hydrogen cyanide upon tissue damage .
Mechanism of Action
Target of Action
Dhurrin, a cyanogenic glucoside, primarily targets the cells of herbivores that consume plants containing this compound . It is a plant defensive chemical synthesized from aliphatic amino acids . The primary role of this compound is to deter herbivores and protect the plant from being consumed .
Mode of Action
This compound’s mode of action is based on its ability to release hydrogen cyanide upon tissue disruption during herbivory . When the plant tissue is disrupted, for example, during herbivory, the glycosidic bond in this compound is hydrolyzed, leading to the rapid degradation of the aglycone of this compound to form hydrogen cyanide . This hydrogen cyanide is then absorbed into the bloodstream of the herbivore, causing harmful effects .
Biochemical Pathways
This compound is synthesized from the amino acid tyrosine through the sequential action of two cytochrome P450 enzymes: CYP79A1 and CYP71E1 . The biosynthesis involves the conversion of tyrosine to hydroxyphenyl-acetaldoxime via these two multifunctional cytochrome P450 enzymes . The process is catalyzed by a UDP-glucosyltransferase (UGT85B1) with the NADPH-dependent cytochrome P450 oxidoreductase (POR) serving as an electron donor to the P450s .
Pharmacokinetics
It is known that upon hydrolysis, the aglycone of this compound rapidly degrades to form hydrogen cyanide, which is then absorbed into the bloodstream .
Result of Action
The primary result of this compound’s action is the release of hydrogen cyanide, a potent toxin, upon tissue disruption . This release of hydrogen cyanide can deter herbivores from consuming the plant, thus serving as a defense mechanism for the plant . In addition to its insect deterrent properties, this compound may also serve as a storage form of reduced nitrogen .
Action Environment
The production of this compound in plants such as sorghum could be developmentally and environmentally regulated and controlled at the transcriptional level . Environmental growing conditions, particularly soil water deficit, have been shown to influence this compound content in sorghum . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Dhurrin plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It is synthesized from the amino acid tyrosine through the action of two cytochrome P450 enzymes, CYP79A1 and CYP71E1, followed by glucosylation by UGT85B1 . These enzymes facilitate the conversion of tyrosine to this compound, which is then stored in vacuoles. Upon tissue damage, this compound is hydrolyzed by β-glucosidase (dhurrinase) and hydroxynitrile lyase, releasing hydrogen cyanide .
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It is involved in cell signaling pathways related to defense responses. The release of hydrogen cyanide upon this compound hydrolysis can inhibit cellular respiration in herbivores, thereby protecting the plant . In plants, this compound accumulation is regulated at the transcriptional level, with genes involved in its biosynthesis showing organ-specific expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme interactions and gene regulation. The biosynthesis of this compound involves the sequential action of CYP79A1 and CYP71E1, which convert tyrosine to an intermediate that is then glucosylated by UGT85B1 . The hydrolysis of this compound by β-glucosidase and hydroxynitrile lyase releases hydrogen cyanide, which can inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable in intact plant tissues but rapidly degrades upon tissue damage due to enzymatic hydrolysis . Studies have shown that this compound content in sorghum grains peaks around 25 days after pollination and decreases during maturation . Long-term effects of this compound exposure include potential inhibition of cellular respiration in herbivores and other organisms exposed to hydrogen cyanide .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant harm, but at high doses, it can lead to hydrogen cyanide poisoning, which is lethal . Studies have shown that animals consuming sorghum with high this compound content can suffer from cyanide toxicity, leading to symptoms such as respiratory distress and even death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis pathway involves the conversion of tyrosine to this compound through the action of CYP79A1, CYP71E1, and UGT85B1 . The degradation pathway involves hydrolysis by β-glucosidase and hydroxynitrile lyase, leading to the release of hydrogen cyanide . These pathways are crucial for the regulation of this compound levels in plants and its role in defense mechanisms .
Transport and Distribution
This compound is transported and distributed within plant cells and tissues. It is synthesized in the endoplasmic reticulum and transported to vacuoles for storage . The distribution of this compound within plant tissues is regulated to prevent premature hydrolysis and release of hydrogen cyanide . Transporters and binding proteins may be involved in the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
This compound is localized in the epidermal cells of sorghum leaves, while the enzymes responsible for its degradation are found in the mesophyll cells . This separation prevents the premature hydrolysis of this compound and the release of hydrogen cyanide under normal physiological conditions . The subcellular localization of this compound and its associated enzymes is crucial for its role in plant defense .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dhurrin is synthesized in plants through a series of enzymatic reactions. The biosynthesis begins with the conversion of tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime by the enzyme CYP79A1. This intermediate is then converted to p-hydroxymandelonitrile by CYP71E1. Finally, the enzyme UGT85B1 transfers a glucose molecule to p-hydroxymandelonitrile, forming this compound .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. transgenic approaches have been employed to produce this compound in other plants like Arabidopsis thaliana and Nicotiana tabacum by introducing the genes encoding CYP79A1 and CYP71E1 .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to release hydrogen cyanide, p-hydroxybenzaldehyde, and p-hydroxyphenylacetic acid.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by enzymes such as α-hydroxynitrile lyase and dhurrinase under physiological conditions.
Major Products:
Hydrogen Cyanide: A highly toxic compound released during hydrolysis.
p-Hydroxybenzaldehyde and p-Hydroxyphenylacetic Acid: Products of enzymatic degradation.
Scientific Research Applications
Dhurrin has several applications in scientific research:
Chemistry: Studying the biosynthesis and degradation pathways of cyanogenic glycosides.
Biology: Understanding plant defense mechanisms and the role of cyanogenic glycosides in deterring herbivores.
Medicine: Investigating the potential therapeutic uses of cyanogenic glycosides and their derivatives.
Industry: Exploring the use of this compound in developing pest-resistant crops.
Comparison with Similar Compounds
Amygdalin: Another cyanogenic glycoside found in almonds and other plants.
Linamarin: Found in cassava and other plants.
Prunasin: Present in various Prunus species.
Comparison: Dhurrin is unique in its association with Sorghum bicolor and its specific biosynthetic pathway involving CYP79A1 and CYP71E1 . While other cyanogenic glycosides like amygdalin and linamarin also release hydrogen cyanide, their biosynthetic pathways and plant sources differ .
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTYOJHPBMILU-YOVYLDAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198142 | |
Record name | Dhurrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-20-7 | |
Record name | Dhurrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dhurrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dhurrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(β-D-glucopyranosyloxy)(4-hydroxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DHURRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5999IY65C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dhurrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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